6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name This compound reflects its bicyclic structure, which consists of a pyridine ring fused to a cyclopentane moiety. The numbering begins at the nitrogen atom in the pyridine ring, with the oxide functional group occupying position 1. The "6,7-dihydro" designation indicates partial saturation at the 6th and 7th positions of the cyclopentane ring, reducing it from a fully unsaturated system to a partially hydrogenated form.
The structural formula (Figure 1) illustrates the fused bicyclic framework:
- A pyridine ring (positions 1–5) fused to a cyclopentane ring (positions 6–9).
- The nitrogen atom at position 1 bears an oxide group, resulting in a zwitterionic structure with a formal positive charge on nitrogen and a negative charge on oxygen.
- The SMILES notation [O-][n+]1cccc2c1CCC2 explicitly defines the connectivity and oxidation state.
CAS Registry Number and Alternate Chemical Identifiers
The compound is uniquely identified by its CAS Registry Number 90685-58-8 , which is consistent across major chemical databases such as PubChem, ChemSpider, and Enamine. Additional identifiers include:
- PubChem Substance ID : 12307826 (for related derivatives).
- MDL Number : MFCD11110318, used in synthetic chemistry catalogs.
- EC Number : Not formally assigned, but regulatory filings may use internal codes from suppliers.
A comparison of identifiers across platforms reveals minor variations in naming conventions. For example, the IUPAC name this compound is standardized in PubChem, whereas vendor catalogs may use simplified terms like 5H,6H,7H-cyclopenta[b]pyridin-1-ium-1-olate .
Molecular Formula and Weight Calculations
The molecular formula C₈H₉NO corresponds to a monoisotopic mass of 135.0684 g/mol and an exact mass of 135.0684 g/mol . The molecular weight is calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 8 | 12.011 | 96.088 |
| H | 9 | 1.008 | 9.072 |
| N | 1 | 14.007 | 14.007 |
| O | 1 | 15.999 | 15.999 |
| Total | 135.166 |
This matches experimental values reported in PubChem (135.16 g/mol) and Enamine (135.17 g/mol), confirming the accuracy of the stoichiometric calculation.
Synonym Cross-Referencing Across Chemical Databases
The compound is cataloged under multiple synonyms, reflecting differences in naming conventions and database curation practices (Table 1).
Table 1: Synonym Cross-Referencing
Discrepancies arise in the representation of oxidation states. For instance, 1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium emphasizes the zwitterionic form, while This compound uses neutral resonance terminology. These variations do not affect structural interpretation but highlight the importance of standardized nomenclature in cross-referencing.
The compound’s identity is further corroborated by its InChIKey (BSLCBYOXMDACSD-UHFFFAOYSA-N) , which is consistent across PubChem, Enamine, and Chembase. This key ensures unambiguous identification in digital repositories and reaction databases.
Properties
IUPAC Name |
1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLCBYOXMDACSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522492 | |
| Record name | 1-Oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90685-58-8 | |
| Record name | 1-Oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Oxidation Procedure
- A typical oxidation involves charging a reaction vessel with the substrate (e.g., 2-benzylpyridine), Mn(OTf)2 catalyst, oxidant (e.g., t-BuOOH), and solvent (tert-butanol), followed by stirring at elevated temperature (50°C) for extended time (48 h).
- Post-reaction, the mixture is evaporated under vacuum, and the residue is purified by flash column chromatography.
- The product is isolated as a colorless solid with characteristic melting points and confirmed by NMR and HRMS.
Cyclocondensation Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives
Another efficient preparation route involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of sodium alkoxide solutions.
Cyclocondensation Reaction
-
- Substrates: 2,5-diarylidenecyclopentanone derivatives and propanedinitrile
- Base catalyst: Sodium ethoxide or sodium methoxide (alkoxide solutions)
- Solvent: Alcoholic solvents (ethanol or methanol)
- Temperature and time: Generally mild heating under reflux for several hours
-
- The alkoxide base promotes nucleophilic attack of propanedinitrile on the cyclopentanone derivative, facilitating ring closure and formation of the cyclopenta[b]pyridine core.
- The reaction proceeds via condensation and cyclization steps, yielding 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives.
-
- The method provides high yields and purity of the target compounds.
- The synthesized derivatives exhibit potential as corrosion inhibitors, indicating the practical relevance of this synthetic route.
- Characterization by NMR, elemental analysis, and other spectroscopic techniques confirms the structure and purity of the products.
Substrate Preparation and Intermediate Synthesis
The preparation of the starting materials and intermediates is crucial for successful synthesis.
Synthesis of 2,3-Cyclopentenopyridine N-Oxide
- Performed by slow addition of peracetic acid (30% in water) to a solution of 2,3-cycloheptenopyridine in dichloromethane at 25°C under air.
- The reaction mixture is stirred for 48 hours, followed by aqueous workup with potassium carbonate to neutralize acids.
- The product is extracted, dried, and concentrated to yield the N-oxide in 98% yield as a white solid.
- Characterization includes melting point (120-122°C), 1H and 13C NMR, and GC-MS data consistent with the structure.
Synthesis of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
- Carried out under argon atmosphere by heating the precursor at 100°C for 24 hours.
- Workup involves evaporation, aqueous extraction, drying, and purification by flash chromatography.
- The product is obtained in 91% yield as a yellow oil, confirmed by NMR spectroscopy.
Summary Table of Preparation Methods
| Method Type | Key Reagents & Catalysts | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Catalytic Oxidation | Mn(OTf)2 + AcOOH or m-CPBA | 25°C, 24 h, MeCN | Moderate to High (up to 87%) | Selective oxidation to N-oxide; solvent and oxidant critical |
| Cyclocondensation | 2,5-Diarylidenecyclopentanone + propanedinitrile + Na alkoxide | Reflux in alcohol, several hours | High (not specified) | Efficient synthesis of 3-carbonitrile derivatives; used for corrosion inhibitors |
| Substrate Preparation | Peracetic acid oxidation, chlorination | 25-100°C, 24-48 h | High (91-98%) | Preparation of intermediates critical for downstream synthesis |
Analytical and Characterization Data
- NMR Spectroscopy: 1H and 13C NMR spectra confirm the structural integrity of the synthesized compounds, with characteristic chemical shifts corresponding to the pyridine and cyclopentane rings.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weights consistent with the desired products.
- Melting Points: Consistent melting points provide additional verification of purity.
- Chromatography: Flash column chromatography is used for purification, employing ethyl acetate/petroleum ether mixtures.
Chemical Reactions Analysis
Oxidation Reactions
The oxide group at the 1-position undergoes further oxidation under controlled conditions. Manganese-catalyzed oxidation using Mn(OTf)₂ and t-BuOOH (65% in H₂O) selectively converts the CH₂ group adjacent to the pyridine moiety into a ketone, yielding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives .
Table 1: Oxidation Conditions and Yields
| Catalyst | Oxidant | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Mn(OTf)₂ | t-BuOOH | H₂O | 25 | 95 |
| Mn(OTf)₂ | H₂O₂ | MeCN | 25 | n.d. |
| Mn(OTf)₂ | m-CPBA | MeCN | 25 | Trace |
Key findings:
-
Reactions in aqueous media with t-BuOOH achieve >90% yields .
-
Chemoselectivity is maintained even with substituted derivatives .
Cyclocondensation Reactions
The compound serves as a precursor in cyclocondensation reactions with propanedinitrile, forming functionalized pyridine-carbonitrile derivatives. Sodium alkoxide (e.g., NaOEt) catalyzes the reaction at reflux (~2 h), producing 2-alkoxy-4-aryl-7-arylmethylidene derivatives in >85% yields .
Example Reaction Pathway:
-
Substrate : 2,5-Diarylidenecyclopentanone + Propanedinitrile
-
Conditions : NaOEt (catalyst), ethanol, reflux (2 h)
-
Product : 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1) .
Functionalization via Substitution
The oxide group facilitates nucleophilic substitution. For example:
-
Alkoxy Substitution : Treatment with alcohols in the presence of Mn(OTf)₂ introduces alkoxy groups at the 4-position (e.g., 4-propoxy derivatives in 81% yield) .
Table 2: Substitution Reactions and Outcomes
| Nucleophile | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Ethanol | Mn(OTf)₂ | H₂O | 81 |
| Propanol | Mn(OTf)₂ | H₂O | 78 |
| Butanol | Mn(OTf)₂ | H₂O | 76 |
Key findings:
Synthetic Route Optimization
Recent advances employ Vilsmeier cyclization and dechlorination for scalable synthesis:
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Drug Synthesis:
6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide is notably used as an intermediate in the synthesis of cefpirome, a fourth-generation cephalosporin antibiotic. This application highlights its importance in pharmaceutical chemistry as it contributes to the development of antibiotics with broad-spectrum activity against bacterial infections.
Oxidation Reactions:
The compound can undergo oxidation reactions to yield various derivatives, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. This transformation is often facilitated by manganese(II) triflate as a catalyst and tert-butyl hydroperoxide as an oxidant, demonstrating high yield and selectivity .
Multicomponent Synthesis:
In organic synthesis, it can be involved in multicomponent reactions that combine multiple reactants to form complex products efficiently. For instance, it can participate in condensation reactions that form various heterocyclic compounds through a series of steps involving different reagents.
Pharmacological Potential:
Research indicates that derivatives of this compound exhibit notable biological activities. Preliminary studies suggest potential anti-inflammatory effects and interactions with neurotransmitter systems, which may position this compound as a candidate for developing new pharmacological agents .
Mechanisms of Action:
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It has been observed to act as an antagonist for calcium channels, suggesting potential implications in muscle contraction and neurotransmission pathways .
Material Science Applications
Development of New Materials:
In addition to its applications in drug synthesis, this compound is explored for its potential use in developing new materials. Its unique chemical structure allows for modifications that can lead to materials with desirable properties for various industrial applications.
Case Studies and Research Findings
Several studies have investigated the applications and properties of this compound:
- Cefpirome Synthesis: A study documented the efficient synthesis route for cefpirome using this compound as an intermediate, highlighting its role in combating bacterial infections through clinical trials.
- Bioconversion Studies: Research involving the bioconversion of pyridine derivatives demonstrated the compound's potential for further transformations into biologically active metabolites using microbial systems .
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide depends on its specific application:
-
Biological Activity: : The compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. For example, derivatives that inhibit protein kinase FGFR1 likely do so by binding to the ATP-binding site of the kinase .
-
Corrosion Inhibition: : The compound adsorbs onto the metal surface, forming a protective layer that prevents the attack of corrosive agents. This adsorption can involve both physisorption and chemisorption mechanisms .
Comparison with Similar Compounds
Halogenated Derivatives
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide (CAS: 101234-85-9):
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide (CAS: 158331-19-2):
Carbonitrile Derivatives
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD): Structure: Nitrile group at the 3-position. Performance: Exhibits 97.7% corrosion inhibition efficiency at 1.0×10⁻³ M concentration via mixed adsorption mechanisms (blocking anodic and cathodic sites) . Theoretical Support: Density Functional Theory (DFT) studies confirm strong adsorption on metal surfaces due to electron-rich nitrile and aromatic systems .
Nitro-Substituted Pyridine N-Oxides
- 4-Nitro-pyridine 1-oxide (CAS: 1124-33-0): Comparison: Unlike the cyclopenta-fused analog, this simpler pyridine N-oxide is a pale yellow powder with acute toxicity (skin/eye irritation, respiratory distress) . Applications: Limited to genetics research due to hazards .
Biological Activity
6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide is a heterocyclic compound characterized by a fused ring system comprising a cyclopentane ring and a pyridine ring, with an oxygen atom attached to the nitrogen in the pyridine moiety. This unique structure contributes to its diverse biological activities, which are currently under extensive investigation.
- Molecular Formula: CHNO
- Molecular Weight: Approximately 135.16 g/mol
- Structural Features: The compound's fused ring system enhances its reactivity, particularly in oxidation reactions, making it a versatile intermediate in synthetic chemistry.
Biological Activities
Research has identified several notable biological activities associated with this compound and its derivatives:
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Hypoglycemic Activity:
- Certain derivatives exhibit significant hypoglycemic effects, indicating potential applications in diabetes management.
- Anticancer Potential:
-
Calcium Channel Antagonism:
- The compound may act as an antagonist for calcium channels, influencing cellular signaling pathways critical for muscle contraction and neurotransmission. This suggests potential therapeutic implications in neuromuscular disorders.
The precise biochemical pathways and molecular targets of this compound remain largely undefined. However, it is hypothesized that the compound interacts with biological systems through oxidation processes and may modulate various signaling pathways involved in cellular functions .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | GI (μM) |
|---|---|---|
| This compound | Anticancer (various cell lines) | 0.20 - 2.58 |
| Benzimidazole derivatives | Anticancer (NCI human cancer panel) | 0.49 - 48.0 |
| Other heterocycles | Variable activities across multiple targets | Varies |
Case Studies
Several studies have explored the biological implications of this compound:
-
Anticancer Activity Study:
A study reported that derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine exhibited significant cytotoxicity against HeLa and MDA-MB-231 cell lines, with IC values of approximately 4.87 μM . -
Hypoglycemic Effects:
Research indicated that specific derivatives could lower blood glucose levels effectively in diabetic models, suggesting their utility as therapeutic agents in managing diabetes.
Q & A
(Basic) What are the standard synthesis protocols for 6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide derivatives?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and oxidation. For example, derivatives are synthesized via condensation of substituted propanones with cyclopentanone, followed by cyclization using ammonium acetate in acetic acid under reflux . Key intermediates like 2-(thiophen-3-yl)cyclopentanone derivatives are isolated and characterized before oxidation to the 1-oxide form. Reaction optimization includes adjusting molar ratios (e.g., 1:1.2 for cyclopentanone:propanone) and reflux durations (6–8 hours) to improve yields (60–85%) .
(Basic) Which spectroscopic and analytical techniques are most reliable for characterizing 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-O stretch at ~1250 cm⁻¹) .
- NMR Analysis : ¹H NMR resolves aromatic protons (δ 6.8–8.2 ppm) and cyclopentane protons (δ 2.5–3.5 ppm). ¹³C NMR confirms sp² carbons (110–150 ppm) and carbonyl carbons (~200 ppm) .
- Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N/S values (e.g., C: 74.23% calc. vs. 74.43% found) .
(Advanced) How can researchers resolve discrepancies between calculated and observed elemental analysis data for these compounds?
Methodological Answer:
Minor deviations (e.g., C: +0.20%, H: -0.36% in ) may arise from residual solvents, hygroscopicity, or incomplete combustion. To address this:
- Purify compounds via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Conduct Karl Fischer titration to quantify moisture.
- Repeat combustion analysis under inert gas (N₂) to minimize oxidation artifacts .
(Advanced) What strategies optimize regioselectivity in the functionalization of 6,7-dihydro-5H-cyclopenta[b]pyridine scaffolds?
Methodological Answer:
- Halogenation : Bromination at the 2-position (e.g., using NBS in DMF) proceeds with >90% regioselectivity due to electron-deficient pyridine ring directing electrophiles .
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd(PPh₃)₄ catalyst and K₂CO₃ base in toluene/EtOH (3:1) at 80°C .
- Phosphonation : Diethyl phosphite in the presence of BF₃·Et₂O selectively modifies the 6-position, as shown in derivatives like 6,6-diylbis(phosphonic acid) .
(Advanced) How can multicomponent reactions (MCRs) be designed to synthesize complex 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives?
Methodological Answer:
MCRs leverage one-pot efficiency. A validated protocol includes:
- Reactants : Cyclopentanone (1 eq), substituted aldehydes (1.2 eq), and ammonium acetate (2 eq).
- Catalyst : ZrOCl₂·8H₂O (10 mol%) in ethanol at 70°C for 12 hours .
- Workup : Extract with dichloromethane, dry over Na₂SO₄, and recrystallize from ethanol.
This method achieves 70–90% yields for derivatives with thiophene or nitro substituents .
(Advanced) What methodological considerations are critical for evaluating the biological activity of these derivatives?
Methodological Answer:
- Antibacterial Assays : Use microdilution methods (e.g., MIC against E. coli and S. aureus). Prepare test compounds in DMSO (≤1% v/v) and compare to ampicillin controls .
- Cytotoxicity Screening : MTT assay on HEK-293 cells with 24–48 hour exposure. Normalize data to untreated controls and validate via triplicate runs .
- Data Interpretation : Apply ANOVA for significance testing (p < 0.05) and adjust for false positives using Bonferroni correction .
(Advanced) How can crystallographic data resolve structural ambiguities in substituted derivatives?
Methodological Answer:
- X-ray Diffraction : Single-crystal analysis (e.g., Cu-Kα radiation, λ = 1.54178 Å) confirms bond lengths (C–N: 1.34–1.38 Å) and dihedral angles (cyclopentane ring: 5–10° puckering) .
- Data Refinement : Use SHELXL-97 with full-matrix least-squares methods. Report R-factor values (<0.05 for high precision) .
(Basic) What safety protocols are essential for handling 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., H₂S in thiophene-containing syntheses) .
- Spill Management : Neutralize acids/bases with appropriate agents (e.g., NaHCO₃ for acid spills) and dispose via hazardous waste channels .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
